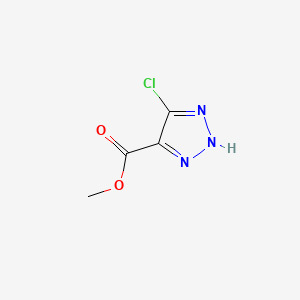
Methyl-5-Chlor-1H-1,2,3-Triazol-4-carboxylat
Übersicht
Beschreibung
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Methyl-5-Chlor-1H-1,2,3-Triazol-4-carboxylat: ist eine Verbindung, die in der pharmazeutischen Industrie aufgrund ihrer strukturellen Ähnlichkeit mit der Amidbindung, die in vielen bioaktiven Molekülen vorkommt, Aufmerksamkeit erregt hat. Seine Stabilität und Wasserstoffbrückenbindungsfähigkeit machen es zu einem wertvollen Gerüst im Wirkstoffdesign . So kann es beispielsweise zur Herstellung von Analoga bekannter pharmakologischer Wirkstoffe verwendet werden, was möglicherweise zu neuen Medikamenten mit verbesserter Wirksamkeit und Sicherheitsprofilen führt.
Organische Synthese
In der organischen Chemie dient diese Verbindung als vielseitiges Zwischenprodukt. Sie kann verschiedene chemische Reaktionen, einschließlich Cycloadditionen, eingehen, um komplexere Moleküle zu bilden. Dies macht es zu einem wichtigen Baustein für die Synthese einer Vielzahl organischer Verbindungen .
Polymerkunde
Der Triazolring, der in This compound enthalten ist, kann in Polymere eingebaut werden, um deren Eigenschaften zu verbessern. So kann es die thermische Stabilität und die chemische Beständigkeit verbessern, wodurch die resultierenden Polymere für Hochleistungsanwendungen geeignet werden .
Supramolekulare Chemie
Aufgrund seiner Fähigkeit, Wasserstoffbrückenbindungen einzugehen, wird diese Verbindung in der supramolekularen Chemie verwendet, um sich selbst organisierende Systeme zu schaffen. Diese Systeme haben potenzielle Anwendungen bei der Herstellung von Nanostrukturen und -geräten .
Biokonjugation
In der chemischen Biologie wird This compound für die Biokonjugation verwendet. Dies beinhaltet die Anbindung von Biomolekülen an andere Substanzen, wie z. B. Medikamente oder Fluoreszenzfarbstoffe, was für die Entwicklung gezielter Therapien und diagnostischer Werkzeuge entscheidend ist .
Fluoreszenzbildgebung
Die Struktur der Verbindung ermöglicht die Anbindung von fluoreszierenden Gruppen, wodurch sie für die Entwicklung von Bildgebungsmitteln nützlich wird. Diese Mittel können verwendet werden, um biologische Prozesse in Echtzeit zu visualisieren und so Forschung und Diagnose zu unterstützen .
Materialwissenschaften
In den Materialwissenschaften kann die Robustheit der Verbindung genutzt werden, um neue Materialien mit wünschenswerten Eigenschaften zu schaffen, wie z. B. erhöhte Haltbarkeit oder bestimmte elektronische Eigenschaften .
Antiproliferative Wirkstoffe
Forschungen haben gezeigt, dass Triazolderivate eine signifikante antiproliferative Aktivität aufweisen können. So haben bestimmte Triazolverbindungen potente Wirkungen gegen bestimmte Krebszelllinien gezeigt, was auf potenzielle Anwendungen in der Krebstherapie hindeutet .
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .
- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, affecting their catalytic functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole compounds can modulate the activity of kinases, which are crucial for signal transduction pathways . This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, triazole compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity.
Transport and Distribution
The transport and distribution of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
methyl 5-chloro-2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOGIDBNRPVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237063 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-33-3 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





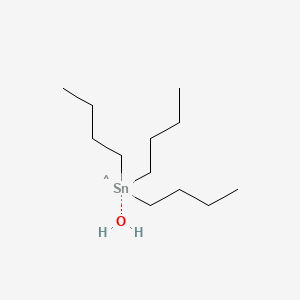
![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
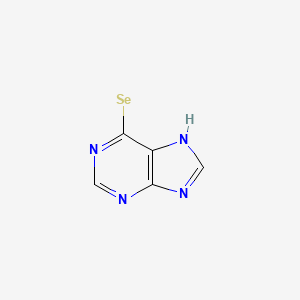
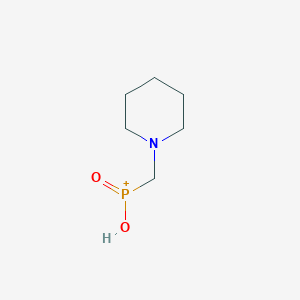
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
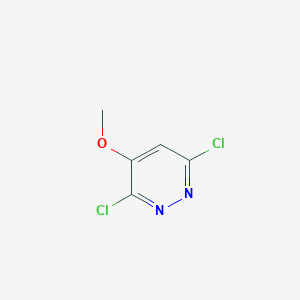
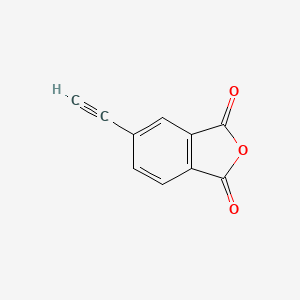
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)

